2-ethyl-9-fluoro[1]benzothieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
2-ethyl-9-fluoro1benzothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of benzothienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-9-fluoro1benzothieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethyl-9-fluorobenzothiophene with a suitable nitrile or amine derivative in the presence of a catalyst. The reaction conditions often include the use of solvents like acetonitrile or dimethylformamide (DMF) and catalysts such as iodine or palladium complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. The choice of solvents, catalysts, and reaction parameters is crucial to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-9-fluoro1benzothieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-ethyl-9-fluoro1benzothieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It has potential as an antimicrobial and antitubercular agent due to its ability to inhibit bacterial growth.
Organic Electronics: The compound can be used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its favorable electronic properties.
Materials Science: It can be employed in the development of new materials with unique optical and electronic characteristics.
Mechanism of Action
The mechanism of action of 2-ethyl-9-fluoro1benzothieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes or disrupt cell wall synthesis, leading to antimicrobial effects. The compound’s electronic properties are attributed to its conjugated ring system, which allows for efficient charge transport in electronic devices .
Comparison with Similar Compounds
Similar Compounds
- 1benzothieno[3,2-b]benzothiophene (BTBT) : Known for its high mobility in OFETs .
- Thieno[2,3-d]pyrimidin-4(3H)-ones : Similar structure with potential antitubercular activity .
Uniqueness
2-ethyl-9-fluoro1benzothieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct electronic and biological properties.
Properties
IUPAC Name |
2-ethyl-9-fluoro-3H-[1]benzothiolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2OS/c1-2-8-14-10-9-6(13)4-3-5-7(9)17-11(10)12(16)15-8/h3-5H,2H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPBWLZOABSQLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=O)N1)SC3=CC=CC(=C32)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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